Allyl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate
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Overview
Description
Allyl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of an allyl group, a fluorobenzyl group, and a methoxybenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate typically involves the nucleophilic substitution reaction of 4-hydroxy-3-methoxybenzoic acid with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with allyl bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Allyl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: This compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl or fluorobenzyl groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Various nucleophiles, bases like potassium carbonate
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzoates
Scientific Research Applications
Allyl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate is used in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Allyl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluorobenzyloxy)phenylboronic acid
- 3-Chloro-4-(3-fluorobenzyloxy)aniline
- 3-(4’-Fluorobenzyloxy)phenylboronic acid
Uniqueness
Allyl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate is unique due to the presence of both an allyl group and a fluorobenzyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C18H17FO4 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
prop-2-enyl 4-[(3-fluorophenyl)methoxy]-3-methoxybenzoate |
InChI |
InChI=1S/C18H17FO4/c1-3-9-22-18(20)14-7-8-16(17(11-14)21-2)23-12-13-5-4-6-15(19)10-13/h3-8,10-11H,1,9,12H2,2H3 |
InChI Key |
SWDNXHBWUJMUJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OCC=C)OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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